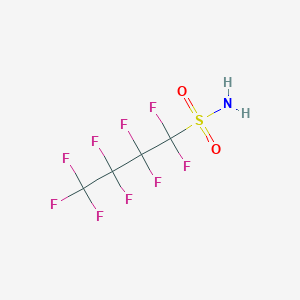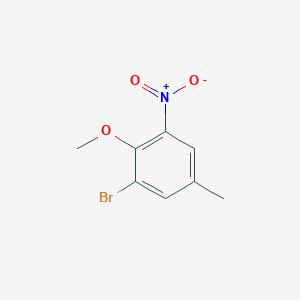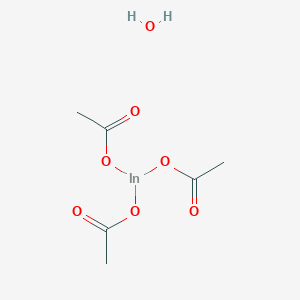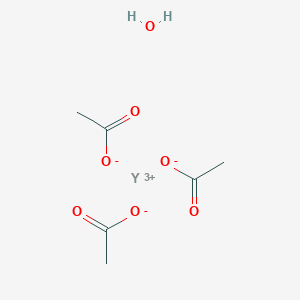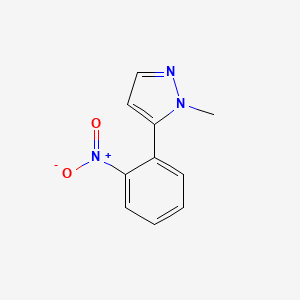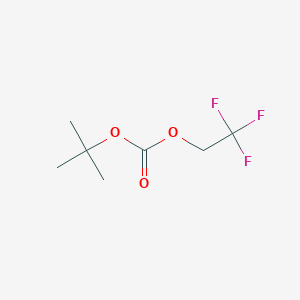
5-(1-phenoxyethyl)-1H-pyrazole
説明
“5-(1-phenoxyethyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important bioactive compounds . The compound also contains a phenoxyethyl group, which is a combination of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and an ethoxy group (an oxygen atom bonded to two carbon atoms).
Synthesis Analysis
The synthesis of pyrazole derivatives usually involves the reaction of hydrazines with 1,3-diketones . The phenoxyethyl group could potentially be introduced through a substitution reaction, but the exact method would depend on the specific conditions and reactants used.Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring . The phenoxyethyl group could also potentially participate in reactions, particularly those involving the oxygen atom.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Pyrazole compounds are generally stable and have relatively high melting points .科学的研究の応用
Tautomerism and Structural Analysis
Pyrazole derivatives exhibit unique structural properties such as tautomerism, which is essential for understanding their chemical behavior and potential applications. The study by Cornago et al. (2009) on NH-pyrazoles reveals insights into the tautomerism of these compounds, which could have implications for the development of new materials and molecules with specific desired properties (Cornago et al., 2009).
Synthesis and Chemical Reactions
The synthesis of azoic compounds from pyrazole derivatives, as explored by Nițu et al. (2008), demonstrates the chemical versatility of pyrazoles and their potential use in creating complex heterocyclic systems, which are important in pharmaceutical chemistry and material science (Nițu et al., 2008).
Biological Activity and Drug Development
Research on pyrazole derivatives as potential antiproliferative agents, as conducted by Ananda et al. (2017), showcases the significance of these compounds in the search for new therapeutic agents, especially in cancer treatment (Ananda et al., 2017).
Material Science and Corrosion Inhibition
Lgaz et al. (2020) investigated the use of pyrazoline derivatives in corrosion inhibition for mild steel in acidic solutions, indicating the potential of pyrazole derivatives in industrial applications, particularly in enhancing material durability and lifespan (Lgaz et al., 2020).
Molecular Electronics and Sensor Development
The creation of novel pyrazoline derivatives as fluorescent chemosensors for metal ion detection, as reported by Khan (2020), highlights the application of pyrazole derivatives in developing advanced sensors and electronic materials (Khan, 2020).
作用機序
Target of Action
It is known that pyrazole derivatives have been synthesized and tested for their antimicrobial activity . Furthermore, compounds with a similar structure, such as 2-aminothiazoles, have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
It is known that compounds with a similar structure, such as 2-aminothiazoles, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Result of Action
It is known that compounds with a similar structure, such as 2-aminothiazoles, have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Action Environment
For example, phenoxy herbicides, which share a similar structure, are widely used in agriculture to control broadleaf weeds .
特性
IUPAC Name |
5-(1-phenoxyethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(11-7-8-12-13-11)14-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJDPJOZCWCBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


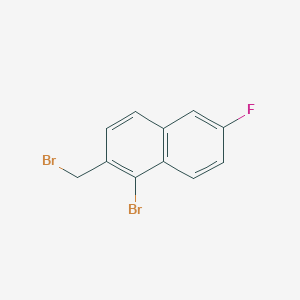
![2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3041480.png)
![methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B3041481.png)
![Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B3041482.png)
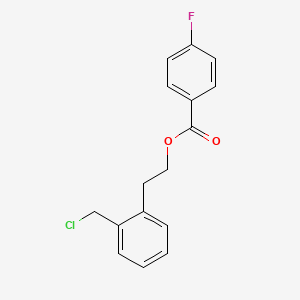
![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)

